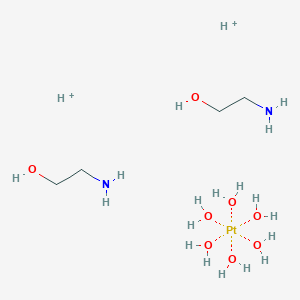
2-aminoethanol;hydron;platinum;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;hydron;platinum;hexahydrate typically involves the reaction of hexachloroplatinic acid with 2-aminoethanol in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{H}_2\text{PtCl}_6 + 2 \text{C}_2\text{H}_7\text{NO} \rightarrow \text{C}_2\text{H}_8\text{NO}_7\text{Pt} + 6 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;hydron;platinum;hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The 2-aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction may yield platinum(II) complexes .
Scientific Research Applications
2-aminoethanol;hydron;platinum;hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to the known anticancer properties of platinum compounds.
Industry: It is used in catalysis and as a material for the preparation of other platinum-based compounds
Mechanism of Action
The mechanism of action of 2-aminoethanol;hydron;platinum;hexahydrate involves its interaction with cellular components. Platinum compounds are known to form cross-links with DNA, inhibiting DNA replication and transcription, which can lead to cell death. This mechanism is particularly relevant in the context of cancer therapy, where platinum compounds are used to target rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Another amino alcohol with similar properties but different applications.
Triethanolamine: A related compound with three ethanolamine groups, used in different industrial applications.
Hexachloroplatinic Acid: A precursor used in the synthesis of various platinum complexes.
Uniqueness
2-aminoethanol;hydron;platinum;hexahydrate is unique due to its specific coordination with platinum and its hexahydrate structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H28N2O8Pt+2 |
|---|---|
Molecular Weight |
427.36 g/mol |
IUPAC Name |
2-aminoethanol;hydron;platinum;hexahydrate |
InChI |
InChI=1S/2C2H7NO.6H2O.Pt/c2*3-1-2-4;;;;;;;/h2*4H,1-3H2;6*1H2;/p+2 |
InChI Key |
KIKACHZYCIWUJA-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].C(CO)N.C(CO)N.O.O.O.O.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















